molecular formula C23H18O6S B11402061 7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

7-(3-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

Cat. No.: B11402061
M. Wt: 422.5 g/mol
InChI Key: DMGWYOACBIIOTC-UHFFFAOYSA-N
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Description

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methylphenoxy acetate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxathiol core and dual aromatic substituents make it a versatile compound for various research applications.

Properties

Molecular Formula

C23H18O6S

Molecular Weight

422.5 g/mol

IUPAC Name

[7-(3-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C23H18O6S/c1-14-6-8-16(9-7-14)27-13-21(24)28-18-11-19(15-4-3-5-17(10-15)26-2)22-20(12-18)30-23(25)29-22/h3-12H,13H2,1-2H3

InChI Key

DMGWYOACBIIOTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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